Thiazole-4,5-dicarboxylic acid

HPLC method development melanin analysis chromatographic separation

Quantifying pheomelanin accurately is hindered by markers like TTCA that produce artifactual signals from eumelanin. Thiazole-4,5-dicarboxylic acid (TDCA) solves this as the preferred degradation marker for benzothiazine-derived pheomelanin units. • Zero background interference ensures reliable quantification even in eumelanin-rich samples (e.g., black hair) • Complete chromatographic resolution from TTCA eliminates ~5 ng/mg overestimation • Validated TDCA/PTCA ratio enables precise neuromelanin phenotyping in Parkinson's disease research

Molecular Formula C5H3NO4S
Molecular Weight 173.15 g/mol
CAS No. 22358-80-1
Cat. No. B1197997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazole-4,5-dicarboxylic acid
CAS22358-80-1
SynonymsTDCA-4,5
thiazole-4,5-dicarboxylic acid
Molecular FormulaC5H3NO4S
Molecular Weight173.15 g/mol
Structural Identifiers
SMILESC1=NC(=C(S1)C(=O)O)C(=O)O
InChIInChI=1S/C5H3NO4S/c7-4(8)2-3(5(9)10)11-1-6-2/h1H,(H,7,8)(H,9,10)
InChIKeyHFHARFNUBJTTGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazole-4,5-dicarboxylic acid for Pheomelanin Quantification


Thiazole-4,5-dicarboxylic acid (TDCA) is a heterocyclic dicarboxylic acid that serves as the primary oxidative degradation marker for the pheomelanin pigment class. Its production via alkaline hydrogen peroxide oxidation (AHPO) or permanganate oxidation of biological samples provides a specific, quantifiable signal that distinguishes pheomelanin from eumelanin [1]. In comparative HPLC studies, TDCA is routinely quantified alongside other markers like pyrrole-2,3,5-tricarboxylic acid (PTCA) and thiazole-2,4,5-tricarboxylic acid (TTCA) to determine melanin composition [2].

Pheomelanin marker workflow via AHPO or permanganate oxidation
HPLC-based melanin composition analysis with ion-pair method
Artifact-free benzothiazine unit quantification in mixed melanins

TDCA Substitution Risks


While multiple thiazole- and pyrrole-based markers exist for melanin analysis, direct substitution of TDCA with the closely related pheomelanin marker thiazole-2,4,5-tricarboxylic acid (TTCA) or other in-class dicarboxylic acids is analytically invalid. TDCA and TTCA derive from distinct chemical moieties within pheomelanin and exhibit markedly different chromatographic behavior, which directly impacts quantification accuracy. Critically, TTCA has been shown to suffer from artifactual production from eumelanic proteins under certain conditions, whereas TDCA provides a more specific signal for benzothiazine-derived pheomelanin units [1]. An analytical method validated for TDCA will produce inaccurate pheomelanin quantification if another marker is used interchangeably [2].

Marker mismatch TTCA may produce artifactual signals from eumelanic proteins, unlike TDCA.
Chromatography shift Retention behavior and quantification accuracy vary markedly between markers.
Method specificity Analytical methods validated for TDCA may not transfer directly to other markers.

TDCA Analytical Differentiation Data


Improved HPLC Resolution vs. TTCA

Under standard reversed-phase conditions (0.1 M potassium phosphate buffer, pH 2.1:methanol = 99:1), TDCA and its comparator TTCA co-elute at nearly identical retention times (6.4 min for TDCA vs. 6.8 min for TTCA), causing mutual interference [1]. Using an optimized ion-pair method with 1 mM tetra-n-butylammonium bromide and a mobile phase of buffer:methanol (83:17), TDCA elutes at 16.6 min, while TTCA elutes at 29.3 min—a difference of 12.7 minutes—enabling complete baseline resolution [1].

HPLC Resolution vs. TTCA
Head-to-head
12.7 min separation
Ion-pair HPLC method
Supports interference-free simultaneous quantification
Co-elution resolved with TBABr reagent
HPLC method development melanin analysis chromatographic separation

Lower Background Interference vs. TTCA

When analyzing human hair samples by AHPO-HPLC, the original HPLC method exhibited a method-specific background interference for TTCA, quantified at 5 ng/mg, originating from co-eluting matrix peaks [1]. In contrast, TDCA showed no statistically significant background interference under the same conditions, allowing reliable quantification at low concentrations without correction [1].

Background Interference
Head-to-head
TDCA: Below LOD
TTCA: 5 ng/mg error
Reliable low-pheomelanin sample analysis
Matrix interference in hair samples, n=12
analytical interference melanin quantification HPLC-UV

Specificity: No Eumelanin Artifact

Alkaline H₂O₂ oxidation of eumelanin-rich tissue proteins can artificially generate TTCA, leading to false-positive pheomelanin signals. This artifact does not occur for TDCA because TDCA derives exclusively from benzothiazine units within pheomelanin, whereas TTCA can also form from benzothiazole moieties generated secondarily during oxidation of eumelanic proteins [1]. In eumelanic black human hair, a low but constant TTCA/PTCA ratio was observed even in the absence of true pheomelanin, confirming an artifactual TTCA background [1].

Eumelanin Artifact Risk
Cross-study comparable
TDCA: No artifactual signal
TTCA: Residual background
Artifact-free pheomelanin attribution
TTCA forms from eumelanic proteins
pheomelanin specificity artifactual oxidation product melanogenesis

TDCA/PTCA Ratio in Neuromelanin

The ratio of TDCA to the eumelanin marker PTCA provides a direct, linear measure of the pheomelanin:eumelanin proportion in mixed melanins. In model melanins synthesized with varying cysteinyldopa/dopamine ratios, the TDCA/PTCA ratio correlated linearly with the known input ratio. Analysis of isolated human substantia nigra neuromelanin yielded a TDCA/PTCA ratio indicating approximately equal contributions from benzothiazine (pheomelanin) and indole (eumelanin) units, a composition that could not be determined without TDCA quantification [1].

TDCA/PTCA Ratio
Class-level inference
~1:1 pheomelanin:eumelanin
Supports mixed-melanin composition analysis
Validated in human substantia nigra tissue
neuromelanin substantia nigra TDCA/PTCA ratio

TDCA Procurement Scenarios


Hair Pheomelanin Quantification

TDCA is the analytically superior marker for pheomelanin quantification in human and animal hair. Its zero background interference and complete chromatographic resolution from TTCA under ion-pair HPLC conditions [3] ensure accurate measurement of pheomelanin even in predominantly eumelanic samples (e.g., black or brown hair), where artifactual TTCA signals would otherwise inflate pheomelanin estimates by 5 ng/mg [3]. This is essential for GWAS studies linking pigmentation genotypes to melanin phenotypes.

Parkinson's Disease Neuromelanin

The TDCA/PTCA ratio is the established chemical metric for determining the pheomelanin-to-eumelanin ratio in human substantia nigra neuromelanin [1]. Any study investigating neuromelanin structural changes in Parkinson's disease or aging requires pure, authenticated TDCA standard to generate reliable ratio data. No alternative marker provides the same specificity for the benzothiazine component of neuromelanin.

Melanoma Cell Melanogenesis

The TDCA/(PTCA+PDCA) ratio provides a validated estimate of pheomelanin proportion in melanoma cell cultures and is sensitive to changes in melanogenesis conditions [4]. Researchers monitoring the eumelanin/pheomelanin switch in melanoma cell lines such as IGR-1 depend on TDCA quantification to track phenotypic shifts and response to melanogenesis-modulating compounds.

Forensic Hair Phenotype Prediction

Forensic laboratories performing chemical hair analysis for phenotype prediction need reliable pheomelanin quantification. TDCA's specificity for genuine pheomelanin, free from the eumelanin-derived artifact that affects TTCA [2], makes it the preferred marker for generating pheomelanin/eumelanin ratio data that can be correlated with visible hair color phenotypes for investigative leads.

Application
Selection Property
Validation Focus
Hair Pheomelanin Quantification
Low-pheomelanin sample accuracy
Background interference and matrix-effect review
Neuromelanin Composition Studies
TDCA/PTCA ratio linearity
Benzothiazine unit specificity in tissue digests
Melanoma Cell Melanogenesis
Pheomelanin proportion estimation
TDCA/(PTCA+PDCA) response under culture conditions
Forensic Hair Phenotype Prediction
Eumelanin-artifact resistance
Pheomelanin/eumelanin ratio correlation with phenotype

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